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molecular formula C11H12FNO3 B1354835 3-Fluoro-4-morpholinobenzoic acid CAS No. 588708-72-9

3-Fluoro-4-morpholinobenzoic acid

Cat. No. B1354835
M. Wt: 225.22 g/mol
InChI Key: WDOYQIXUKGKGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206141B2

Procedure details

A 2 L 3-neck round bottom flask fitted with mechanical stirrer and reflux condenser was charged with morpholine (700 g, 700 ml, 8 mol) and to the stirring solution was added 3,4-difluorobenzoic acid (158 g, 1 mol) (AmplaChem, Inc). The clear solution was heated at reflux and after 29 hours a ca. 0.5 ml aliquot was removed from the light yellow reaction solution, acidified with 6 N HCl and the precipitate was analyzed by 1H NMR (DMSO-d6) showing that the reaction was complete by the absence of the aromatic peaks at δ7.78-7.92 present in the starting material. The reaction was allowed to cool to below 100° C. and was carefully acidified (pH 1 to 2) with 6 N hydrochloric acid with rapid stirring (initial addition of 6N HCl was dropwise but then as a slow stream with cooling). The product starts to precipitate as the pH falls below 6. The precipitate was collected by filtration and washed thoroughly with hot (80° C.) water (2 L) to ensure the removal of morpholine hydrochloride (that appears as two triplets just above the morpholine peaks for (14) in the NMR) The white precipitate was dried at 110° C. under house vacuum and recrystallized by dissolving in ethanol (4.5 L) and concentration to 1.5 L with stirring. Crystals started to form in the refluxing solution when the volume had been reduced to ca. 3.5 L. The crystals were cooled to room temp with stirring, cooled in an ice bath for 1 hour with stirring, collected by filtration and dried in vacuo at 80° C. (172.5 g, 77%). 1H NMR spectrum identical with that for the product described in the previous paragraph.
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
158 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[F:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:16]=1F)[C:11]([OH:13])=[O:12]>>[F:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:16]=1[N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1)[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
700 mL
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
158 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with rapid stirring (initial
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 L 3-neck round bottom flask fitted with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The clear solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux and after 29 hours a ca. 0.5 ml
Duration
29 h
CUSTOM
Type
CUSTOM
Details
aliquot was removed from the light yellow reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
to cool to below 100° C.
ADDITION
Type
ADDITION
Details
addition of 6N HCl
TEMPERATURE
Type
TEMPERATURE
Details
as a slow stream with cooling)
CUSTOM
Type
CUSTOM
Details
to precipitate as the pH
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed thoroughly with hot (80° C.) water (2 L)
CUSTOM
Type
CUSTOM
Details
the removal of morpholine hydrochloride (that
CUSTOM
Type
CUSTOM
Details
was dried at 110° C. under house vacuum
CUSTOM
Type
CUSTOM
Details
recrystallized
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in ethanol (4.5 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentration to 1.5 L
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to form in the refluxing solution when the volume
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 80° C. (172.5 g, 77%)

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C(=O)O)C=CC1N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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